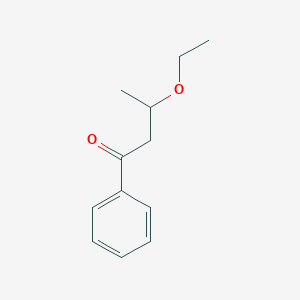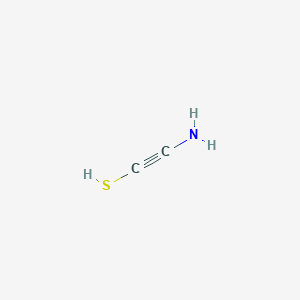
3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of two nitrophenyl groups and one phenyl group attached to the azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the azetidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenyl groups in 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the nitro groups.
科学的研究の応用
Chemistry: 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives. It may serve as a lead compound for developing new drugs with antibacterial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.
作用機序
The mechanism of action of 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one and its derivatives largely depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can participate in electron transfer reactions, affecting the redox state of biological molecules.
類似化合物との比較
3,4-Bis(4-aminophenyl)-1-phenylazetidin-2-one: This compound has amino groups instead of nitro groups, which can lead to different reactivity and applications.
3,4-Bis(4-methoxyphenyl)-1-phenylazetidin-2-one: The presence of methoxy groups can influence the compound’s solubility and reactivity.
3,4-Bis(4-chlorophenyl)-1-phenylazetidin-2-one:
Uniqueness: 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
90405-69-9 |
|---|---|
分子式 |
C21H15N3O5 |
分子量 |
389.4 g/mol |
IUPAC名 |
3,4-bis(4-nitrophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C21H15N3O5/c25-21-19(14-6-10-17(11-7-14)23(26)27)20(22(21)16-4-2-1-3-5-16)15-8-12-18(13-9-15)24(28)29/h1-13,19-20H |
InChIキー |
JVVYOKWIFAIMJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
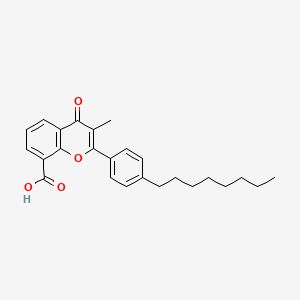
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)

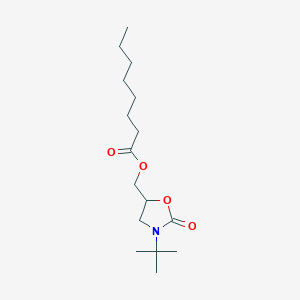
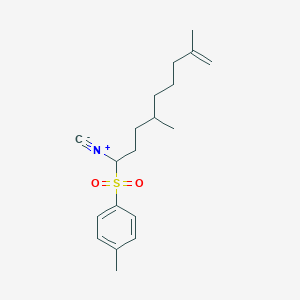
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)

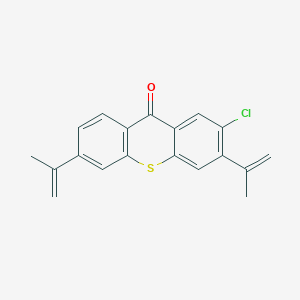
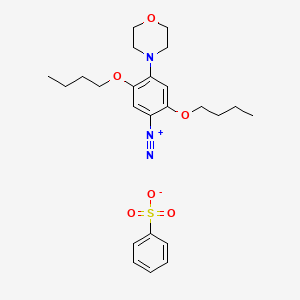
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
